molecular formula C21H32FN3O5S B14761733 (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid

(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B14761733
M. Wt: 457.6 g/mol
InChI Key: DKBWLNDADVOGHF-XAJHFOFHSA-N
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Description

(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrrolidine rings, followed by the introduction of the fluoro and sulfanyl groups. The final steps involve the coupling of these intermediates to form the desired compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally friendly reagents and solvents is also a consideration to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
  • Nicotine 1′-N-oxide oxalate salt
  • Oxynicotine oxalate

Uniqueness

What sets (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid apart from similar compounds is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H32FN3O5S

Molecular Weight

457.6 g/mol

IUPAC Name

(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H32FN3O5S/c1-12(2)8-17(31)20(28)25-11-14(22)9-16(25)19(27)24-6-3-4-15(24)18(26)23-7-5-13(10-23)21(29)30/h12-17,31H,3-11H2,1-2H3,(H,29,30)/t13-,14+,15+,16+,17+/m1/s1

InChI Key

DKBWLNDADVOGHF-XAJHFOFHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CC[C@H](C3)C(=O)O)F)S

Canonical SMILES

CC(C)CC(C(=O)N1CC(CC1C(=O)N2CCCC2C(=O)N3CCC(C3)C(=O)O)F)S

Origin of Product

United States

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